molecular formula C14H12I2N2O4 B11540120 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11540120
M. Wt: 526.06 g/mol
InChI Key: NEBFMOMGZBWXFN-UHFFFAOYSA-N
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Description

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by the presence of iodine atoms, a methoxy group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the 3,5-diiodo-4-methoxybenzaldehyde, which is then reacted with 1,3-dimethylbarbituric acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A base like sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as fluorine, chlorine, or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogen exchange reactions using reagents like silver fluoride (AgF) or sodium nitrite (NaNO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 3,5-diiodo-4-methoxybenzoic acid, while reduction could produce 3,5-diiodo-4-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying iodine metabolism in organisms.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of iodine atoms which are known to play a role in thyroid function.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic structure and the presence of heavy atoms like iodine.

Mechanism of Action

The mechanism by which 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The iodine atoms could also facilitate interactions with biological molecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    1,3-Dimethylbarbituric acid: Another precursor used in the synthesis.

    Levothyroxine: A thyroid hormone that also contains iodine atoms and is used in medical applications.

Uniqueness

What sets 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione apart is its combination of a diazinane ring with a diiodo-methoxyphenyl group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H12I2N2O4

Molecular Weight

526.06 g/mol

IUPAC Name

5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H12I2N2O4/c1-17-12(19)8(13(20)18(2)14(17)21)4-7-5-9(15)11(22-3)10(16)6-7/h4-6H,1-3H3

InChI Key

NEBFMOMGZBWXFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)I)C(=O)N(C1=O)C

Origin of Product

United States

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